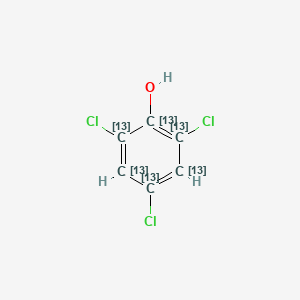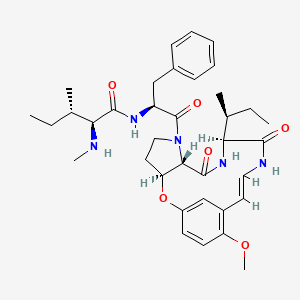![molecular formula C11H12ClN3S B589136 7-Chloro-3-(piperazin-1-yl)benzol[d]isothiazole-d8 CAS No. 1329488-33-6](/img/structure/B589136.png)
7-Chloro-3-(piperazin-1-yl)benzol[d]isothiazole-d8
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-Chloro-3-(piperazin-1-yl)benzol[d]isothiazole-d8 is a deuterated derivative of 7-Chloro-3-(piperazin-1-yl)benzol[d]isothiazole Deuterium is a stable isotope of hydrogen, and its incorporation into chemical compounds can significantly alter their physical and chemical properties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 7-Chloro-3-(piperazin-1-yl)benzol[d]isothiazole-d8 typically involves the deuteration of 7-Chloro-3-(piperazin-1-yl)benzol[d]isothiazole. The process generally includes the following steps:
Starting Material: The synthesis begins with 7-Chloro-3-(piperazin-1-yl)benzol[d]isothiazole.
Deuteration: The compound is subjected to deuteration using deuterium gas (D2) or deuterated reagents under specific conditions to replace hydrogen atoms with deuterium.
Purification: The deuterated product is then purified using techniques such as chromatography to obtain the final compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale deuteration processes, utilizing specialized reactors and deuterium sources. The process is optimized for yield and purity, ensuring that the final product meets the required specifications for research and development purposes.
Analyse Des Réactions Chimiques
Types of Reactions
7-Chloro-3-(piperazin-1-yl)benzol[d]isothiazole-d8 can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example:
Oxidation: Oxidation may yield products with additional oxygen-containing functional groups.
Reduction: Reduction can lead to the formation of more saturated compounds.
Substitution: Substitution reactions result in the replacement of specific functional groups with new ones.
Applications De Recherche Scientifique
7-Chloro-3-(piperazin-1-yl)benzol[d]isothiazole-d8 has several scientific research applications, including:
Medicinal Chemistry: The compound is used in the development of new pharmaceuticals, particularly in the study of drug metabolism and pharmacokinetics.
Biology: It is employed in biological research to investigate the effects of deuterium incorporation on biological systems.
Industry: The compound is used in the synthesis of deuterated drugs and other deuterated compounds for various industrial applications.
Mécanisme D'action
The mechanism of action of 7-Chloro-3-(piperazin-1-yl)benzol[d]isothiazole-d8 involves its interaction with specific molecular targets and pathways. The incorporation of deuterium can affect the compound’s binding affinity, metabolic stability, and overall pharmacokinetic profile. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
7-Chloro-3-(piperazin-1-yl)benzol[d]isothiazole: The non-deuterated version of the compound.
3-(1-Piperazinyl)-1,2-benzisothiazole: A related compound with similar structural features.
Uniqueness
The uniqueness of 7-Chloro-3-(piperazin-1-yl)benzol[d]isothiazole-d8 lies in its deuterium incorporation, which can enhance its metabolic stability and alter its pharmacokinetic properties. This makes it a valuable tool in drug development and research, providing insights into the effects of deuterium on chemical and biological systems.
Propriétés
IUPAC Name |
7-chloro-3-(2,2,3,3,5,5,6,6-octadeuteriopiperazin-1-yl)-1,2-benzothiazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12ClN3S/c12-9-3-1-2-8-10(9)16-14-11(8)15-6-4-13-5-7-15/h1-3,13H,4-7H2/i4D2,5D2,6D2,7D2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJJKSAHZKIEDHU-DUSUNJSHSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C2=NSC3=C2C=CC=C3Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1(C(N(C(C(N1)([2H])[2H])([2H])[2H])C2=NSC3=C2C=CC=C3Cl)([2H])[2H])[2H] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClN3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.80 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-[3-(2-Oxo-2-phenylethyl)-2-thiazolidinylidene]acetamide-d5](/img/new.no-structure.jpg)



![2-methyl-5,6-bis(trideuteriomethoxy)-3-[(2E,6E)-3,7,11-trimethyldodeca-2,6,10-trienyl]cyclohexa-2,5-diene-1,4-dione](/img/structure/B589066.png)





![7-Oxa-2-azatricyclo[4.3.0.0~2,5~]nonane](/img/structure/B589076.png)
